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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)piperidin-4-one

Cat. No.: B037908

Technical Guide: 1-(2-Fluorophenyl)piperidin-4-

one

CAS Number: 115012-46-9

This technical guide provides an in-depth overview of 1-(2-Fluorophenyl)piperidin-4-one, a
key intermediate in pharmaceutical research and development. This document is intended for

researchers, scientists, and drug development professionals, offering comprehensive data,
experimental protocols, and insights into its biological significance.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperidin-4-one is a heterocyclic compound with a molecular formula of
C11H12FNO.[1] It is classified as a tertiary amine, ketone, aniline, and aryl halide.[1] The
guantitative properties of this compound are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b037908?utm_src=pdf-interest
https://www.benchchem.com/product/b037908?utm_src=pdf-body
https://www.benchchem.com/product/b037908?utm_src=pdf-body
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm7001622760
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm7001622760
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 115012-46-9 [1]
Molecular Formula Ci11H12FNO [1]
Molecular Weight 193.22 g/mol [1]

Density 1.19 g/cm3

Boiling Point 309.179 °C at 760 mmHg

Flash Point 140.787 °C

Refractive Index 1.543

Vapor Pressure 0.001 mmHg at 25°C

Synthesis and Experimental Protocols

The synthesis of N-arylpiperidin-4-ones, such as 1-(2-Fluorophenyl)piperidin-4-one, is a
critical step in the development of various pharmaceuticals. Modern synthetic methods offer
efficient routes to these compounds, with the Buchwald-Hartwig amination and the Ullmann
condensation being two prominent examples.

General Synthetic Approach: Buchwald-Hartwig
Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a
carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is favored for its
high efficiency and broad substrate scope.[2]

Reaction Scheme:

Reactants: 2-Fluoro-1-iodobenzene (or other suitable aryl halide) and Piperidin-4-one. Catalyst:
A palladium source (e.g., Pdz2(dba)s or Pd(OAc)2) and a phosphine ligand (e.g., XPhos, SPhos).
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, KsPOa4). Solvent: An anhydrous, aprotic
solvent (e.g., Toluene, Dioxane).

lllustrative Experimental Protocol:
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To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the
palladium catalyst and the phosphine ligand.

Add the aryl halide (2-Fluoro-1-iodobenzene), piperidin-4-one, and the base.
Add the anhydrous solvent via syringe.

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the
required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-(2-
Fluorophenyl)piperidin-4-one.

Alternative Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-
arylation of amines.[4][5] This method often requires higher temperatures compared to the
Buchwald-Hartwig reaction.[4]

Reaction Scheme:

Reactants: 2-Fluorohalobenzene and Piperidin-4-one. Catalyst: A copper source (e.g., Cul,
Cuz20) and often a ligand (e.g., a diamine). Base: A suitable base (e.g., K2COs, Cs2CO3).
Solvent: A high-boiling polar solvent (e.g., DMF, NMP).

lllustrative Experimental Protocol:

o Combine 2-fluorohalobenzene, piperidin-4-one, the copper catalyst, ligand, and base in a
sealed reaction vessel.
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» Add the high-boiling solvent.

o Heat the mixture to a high temperature (often >150 °C) and stir for several hours.
o Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the mixture and dilute with water.

o Extract the product with an organic solvent.

e Wash the organic phase, dry, and concentrate.

» Purify the residue by column chromatography to obtain the desired product.

Biological Significance and Therapeutic Potential

Piperidin-4-one derivatives are recognized as versatile pharmacophores in medicinal chemistry,
serving as key intermediates in the synthesis of a wide range of biologically active molecules.
[6] These compounds have shown potential in the development of treatments for various
diseases, including cancer and neurological disorders.

Derivatives of 1-(2-Fluorophenyl)piperidin-4-one have been investigated for their potential
as:

e Anticancer Agents: Piperidine-based compounds have been shown to induce apoptosis and
inhibit cell proliferation in various cancer cell lines.[7][8] The mechanism of action can involve
the modulation of key signaling pathways such as the PI3K/Akt and STAT3 pathways, which
are crucial for cancer cell survival and proliferation.[7][9]

o Neuroleptic Agents: The piperidine scaffold is a common feature in many antipsychotic
drugs.[10][11] Derivatives are often evaluated for their ability to interact with dopamine and
serotonin receptors in the central nervous system.[11]

Visualizations
Synthetic Workflow for 1-(2-Fluorophenyl)piperidin-4-
one via Buchwald-Hartwig Amination
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Caption: Buchwald-Hartwig Amination Workflow.

Postulated Signaling Pathway Inhibition in Cancer Cells
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Caption: Postulated Anticancer Mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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